molecular formula C19H14N2 B5308437 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine

5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine

Cat. No. B5308437
M. Wt: 270.3 g/mol
InChI Key: MLSPRYZKFZKDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine, also known as IPr*Me, is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in organic synthesis, catalysis, and material science due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is not fully understood, but it is believed to act as a strong electron-donating ligand, which enhances the reactivity of transition metal catalysts. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound*Me. However, it is believed to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is its high reactivity and selectivity, which allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions. Additionally, this compound is stable and easy to handle, making it a popular choice for use in scientific research. However, one of the limitations of this compound*Me is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me in scientific research. One potential area of research is the development of new catalytic systems using this compound*Me as a ligand, which could lead to the efficient synthesis of new organic compounds. Additionally, this compound*Me could be used in the development of new materials with unique properties, such as increased stability and selectivity. Finally, further research is needed to fully understand the mechanism of action of this compound*Me, which could lead to the development of new and more efficient catalytic systems.

Synthesis Methods

The synthesis of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me involves the reaction of 4-methylphenylamine with 3-bromoindene in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, which results in the formation of this compound*Me. This method is highly efficient and provides a high yield of the desired product.

Scientific Research Applications

5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me has been extensively used in various scientific research applications, including organic synthesis, catalysis, and material science. This compound is widely used as a ligand in transition metal-catalyzed reactions, which allows for the efficient synthesis of various organic compounds. Additionally, this compound*Me has been used in the development of new materials, such as metal-organic frameworks and polymers.

properties

IUPAC Name

N-(4-methylphenyl)indeno[1,2-b]pyridin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-13-8-10-14(11-9-13)21-19-16-6-3-2-5-15(16)18-17(19)7-4-12-20-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSPRYZKFZKDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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